molecular formula C24H40ClNO4S B14476614 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 66142-13-0

2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride

Cat. No.: B14476614
CAS No.: 66142-13-0
M. Wt: 474.1 g/mol
InChI Key: IXEAUJUALRUZIS-UHFFFAOYSA-N
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Description

2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a complex organic compound that features a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy group is first functionalized with a butane-1-sulfonylamino group through a nucleophilic substitution reaction. This intermediate is then reacted with tetradecanoyl chloride under conditions that promote the formation of the final product. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonylamino and acyl chloride groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The acyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acyl chloride group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Water or aqueous bases like sodium hydroxide can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis of the acyl chloride results in a carboxylic acid.

Scientific Research Applications

2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acyl chloride moiety can also react with amines or alcohols, forming stable amide or ester linkages.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride
  • 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}hexadecanoyl chloride

Uniqueness

2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its specific combination of functional groups and chain length

Properties

CAS No.

66142-13-0

Molecular Formula

C24H40ClNO4S

Molecular Weight

474.1 g/mol

IUPAC Name

2-[4-(butylsulfonylamino)phenoxy]tetradecanoyl chloride

InChI

InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-15-23(24(25)27)30-22-18-16-21(17-19-22)26-31(28,29)20-6-4-2/h16-19,23,26H,3-15,20H2,1-2H3

InChI Key

IXEAUJUALRUZIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)NS(=O)(=O)CCCC

Origin of Product

United States

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